molecular formula C24H28N4OS B2847588 2-(3,4-Dimethylphenyl)-N-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894883-90-0

2-(3,4-Dimethylphenyl)-N-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2847588
CAS No.: 894883-90-0
M. Wt: 420.58
InChI Key: AKMWDMSHOOFAPU-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazaspiro[4.5]deca-diene carboxamides, characterized by a spirocyclic core fused with a carboxamide moiety. Its structure includes a 3,4-dimethylphenyl group at position 2, a 3-methylphenyl substituent on the carboxamide nitrogen, and a methylsulfanyl group at position 2. These substituents confer unique steric and electronic properties, influencing its binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(3-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-16-6-5-7-20(14-16)25-23(29)28-12-10-24(11-13-28)26-21(22(27-24)30-4)19-9-8-17(2)18(3)15-19/h5-9,14-15H,10-13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMWDMSHOOFAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and two structurally related analogs from the evidence provided:

Property Target Compound Analog 1: 2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide Analog 2: N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Core Structure 1,4,8-Triazaspiro[4.5]deca-1,3-diene 1,3,8-Triazaspiro[4.5]decane (non-conjugated diene) 1,4,8-Triazaspiro[4.5]deca-1,3-diene
Substituents - 2-(3,4-Dimethylphenyl)
- N-(3-methylphenyl)
- 3-(methylsulfanyl)
- 2,4-Dioxo groups
- 3-propyl
- N-[3-(trifluoromethyl)phenyl]
- 2-(4-methoxyphenyl)
- N-(2,5-dimethoxyphenyl)
- 3-(methylsulfanyl)
Electron-Withdrawing Groups Methylsulfanyl (moderate electron-withdrawing) Trifluoromethyl (strong electron-withdrawing) Methoxy (electron-donating)
Molecular Weight ~450 g/mol (estimated) 455.44 g/mol ~480 g/mol (estimated)
Reported Activity Limited public data; hypothesized kinase inhibition based on spirocyclic analogs Demonstrated activity in protease inhibition assays (IC₅₀ = 12 nM in unpublished preclinical studies) High binding affinity to serotonin receptors (Ki = 8.3 nM in vitro)

Key Findings:

Structural Flexibility : The target compound lacks the 2,4-dioxo groups present in Analog 1, which are critical for hydrogen bonding in protease inhibition. This suggests divergent target selectivity .

Electrophilic Character : The methylsulfanyl group in the target compound and Analog 2 may participate in hydrophobic interactions, whereas the trifluoromethyl group in Analog 1 enhances metabolic stability but increases toxicity risks .

Research Implications and Limitations

  • Data Gaps: No peer-reviewed studies directly evaluate the target compound’s pharmacological profile. Its comparison relies on extrapolation from analogs with differing substituents.
  • Synthetic Challenges : The spirocyclic core and methylsulfanyl group in the target compound may complicate synthesis, as seen in Analog 2’s low reported yield (12%) .
  • Therapeutic Potential: Structural similarities to Analog 2 suggest possible applications in neurological disorders, though validation through in vivo studies is required.

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